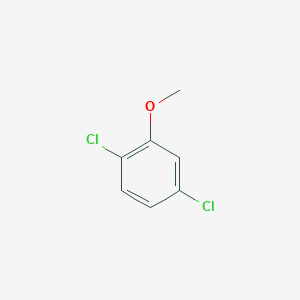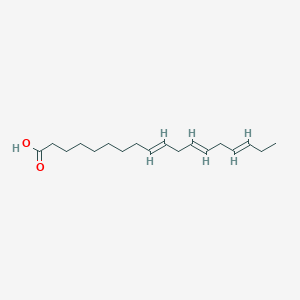
Octadeca-9,12,15-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-9,12,15-trienoic acid (OTA) is a polyunsaturated fatty acid belonging to the omega-3 family. It is commonly found in fish oil and is known to possess various biological activities.
Aplicaciones Científicas De Investigación
Enzymatic Oxidation and Fatty Acid Derivatives
Octadeca-9,12,15-trienoic acid, also known as α-linolenic acid, undergoes enzymatic oxidation in red algae like Lithothamnion corallioides, resulting in the formation of hydroxy acids and conjugated tetraenes. This process involves specific elimination of hydrogens and incorporation of oxygen atoms, demonstrating the compound's susceptibility to enzymatic transformations (Hamberg, 1993).
Synthesis for Metabolism Studies
Large-scale preparation of isotopically labeled octadeca-9,12,15-trienoic acid has been conducted for human metabolism studies. This includes synthesizing trans fatty acids and their cis isomers through multiple steps, highlighting the compound's significance in metabolic research (Loreau et al., 2000).
Biosynthesis in Yeast
In the yeast Sporobolomyces odorus, the biosynthesis of aroma compounds derived from octadeca-9,12,15-trienoic acid has been studied. This research provides insights into the biochemical formation of such compounds, demonstrating the compound's role in producing natural aromas (Haffner et al., 1996).
Phytochemical Studies
Octadeca-9,12,15-trienoic acid has been isolated from various plants like Smallanthus sonchifolius and Pavetta indica. These studies highlight its occurrence in different plant species and its potential relevance in plant biochemistry and pharmacology (Zheng et al., 2009; Murthy et al., 2010).
Antibacterial Properties
Research has shown that octadeca-9,12,15-trienoic acid exhibits inhibitory effects against bacteria like Staphylococcus aureus and various streptococci, suggesting its potential as an antibacterial agent (Heczko et al., 1979; Ko et al., 1978).
Biochemical Pathway Studies
The compound has been used in studies to explore biochemical pathways in plants, such as the formation of 12-oxophytodienoic acid in Brassica napus, offering insights into plant biochemistry and fatty acid metabolism (Crombie & Morgan, 1991).
Medical Research
Octadeca-9,12,15-trienoic acid is also relevant in medical research. For instance, it has been identified in formulations like Panchagandhachurnam through Gas Chromatography Mass Spectroscopic analysis, indicating its role in traditional medicine (Perumal et al., 2022).
Propiedades
Número CAS |
1955-33-5 |
|---|---|
Nombre del producto |
Octadeca-9,12,15-trienoic acid |
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(9E,12E,15E)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+ |
Clave InChI |
DTOSIQBPPRVQHS-IUQGRGSQSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Otros números CAS |
28290-79-1 463-40-1 68132-21-8 1955-33-5 |
Descripción física |
OtherSolid, Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



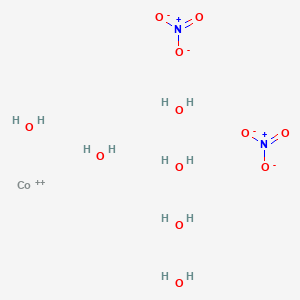
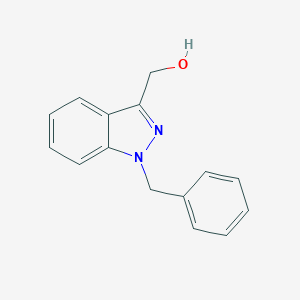
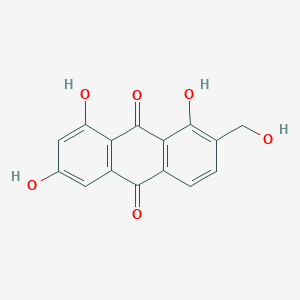
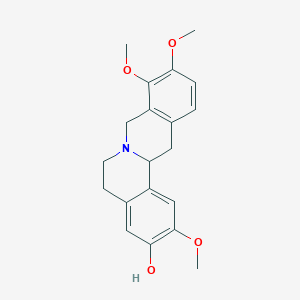
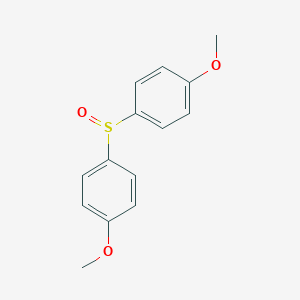
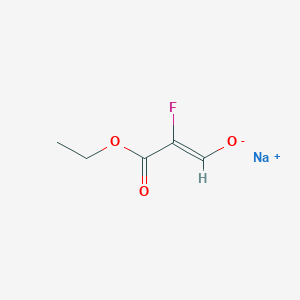
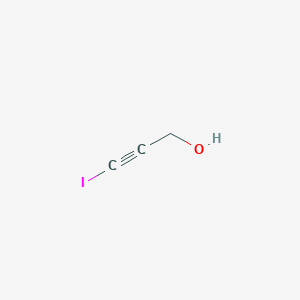
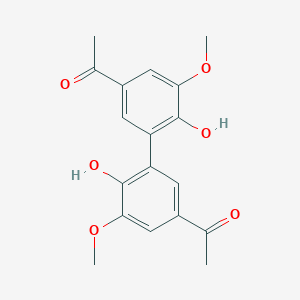
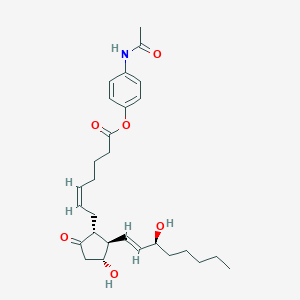
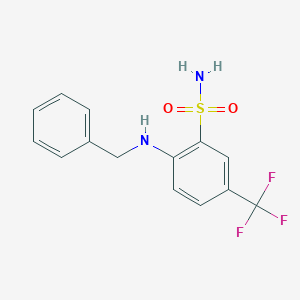
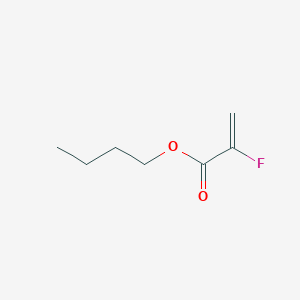
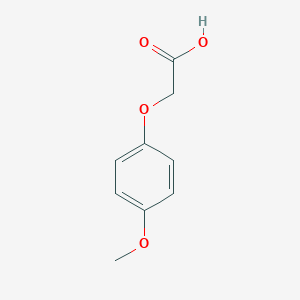
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
